molecular formula C25H21N3O7S B2503772 [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate CAS No. 851093-56-6

[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate

Cat. No. B2503772
CAS RN: 851093-56-6
M. Wt: 507.52
InChI Key: DMNCZFGDUMRCQT-UHFFFAOYSA-N
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Description

The compound of interest, "[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate," is a complex organic molecule that appears to be related to various sulfone and benzoate derivatives. While the specific compound is not directly mentioned in the provided papers, the research on related sulfone and benzoate compounds can offer insights into its potential synthesis, structure, and reactivity.

Synthesis Analysis

The synthesis of related sulfone compounds has been explored in the literature. For instance, the paper titled "3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination" discusses the preparation of sulfones and their application in the Julia-Kocienski olefination reaction to produce alkenes and dienes . Although the specific compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfone and benzoate derivatives can be complex, and their analysis often requires advanced spectroscopic techniques. In the paper "SYNTHESIS, SPECTRAL STUDIES AND C-S BOND FISSION OF SOME NOVEL ALKYL [(SUBSTITUTED PHENYLSULFONYL)-METHYL]-3-NITROBENZOATES AND THEIR SULFINYL DERIVATIVES," the authors use IR, NMR, and mass spectra to characterize the structure of similar esters . These techniques could be employed to elucidate the structure of the compound .

Chemical Reactions Analysis

The reactivity of sulfone and benzoate compounds can vary significantly depending on their specific functional groups. The paper "Reaction of 5-Aryloxytetrazoles with Dimethyl Sulfoxide and DMSO-Acetic Anhydride" explores the decomposition of related compounds and the synthesis of tetrazole derivatives . This research could provide insights into the types of chemical reactions that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone and benzoate derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of the compound , they do provide information on related compounds. For example, the stability of metalated sulfones and their reactivity with various aldehydes is discussed in the context of the Julia-Kocienski olefination reaction . This information could be relevant when considering the properties of the compound of interest.

Scientific Research Applications

Julia-Kocienski Olefination Reaction

The Julia-Kocienski olefination is a chemical reaction that allows for the formation of double bonds between carbon atoms, a method that could potentially involve compounds similar to the one specified. For instance, sulfones have been used in the Julia-Kocienski olefination reaction with carbonyl compounds to afford 1,2-disubstituted alkenes and dienes in good yields and stereoselectivities, a process that could be relevant for modifying or synthesizing derivatives of the specified compound (Alonso et al., 2005).

Sulfhydryl Group Determination

Sulfhydryl groups play a crucial role in various biological and chemical processes. A study on the synthesis of a water-soluble aromatic disulfide for determining sulfhydryl groups could provide insights into the analytical applications related to compounds containing sulfonyl and phenyl groups, potentially applicable to the study or analysis of the specified compound (Ellman, 1959).

Synthesis and Spectral Studies

Research on the synthesis and spectral studies of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives could offer a foundation for understanding the chemical behavior and properties of similar compounds. These studies often involve detailed analysis of structure and reactivity, relevant to the applications and handling of the specified compound (El-Bardan, 1992).

properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O7S/c1-3-34-22-12-8-7-11-21(22)25(29)35-24-23(17(2)26-27(24)18-9-5-4-6-10-18)36(32,33)20-15-13-19(14-16-20)28(30)31/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNCZFGDUMRCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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